Furo[3,2-c]pyridin-3(2H)-one
Overview
Description
Furo[3,2-c]pyridin-3(2H)-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring
Mechanism of Action
Target of Action
Furo[3,2-c]pyridin-3(2H)-one is a novel compound that has been found to have a specific target in Gram-positive bacteria . This compound acts as a photosensitizer, which is a molecule that absorbs light and transfers that energy to other molecules, creating a chemical change .
Mode of Action
The compound, also known as LIQ-TF, exhibits Aggregation-Induced Emission (AIE) . This means that it emits light when the molecules aggregate, or come together. LIQ-TF shows near-infrared emission with high quantum yield, and high singlet oxygen (^1O2) and hydroxyl radical (˙OH) generation efficiency . This allows it to be used for specific imaging and photodynamic ablation of Gram-positive bacteria .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of reactive oxygen species, specifically ^1O2 and ˙OH . These reactive species can cause damage to cellular components, leading to cell death. This is particularly useful in the context of bacterial infections, where the compound can help to eliminate harmful bacteria .
Result of Action
The result of the action of this compound is the specific imaging and photodynamic ablation of Gram-positive bacteria . This means that the compound can be used to visualize these bacteria and to destroy them through a process called photodynamic ablation . This has great potential for combating multiple drug-resistant bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of light is necessary for the compound to act as a photosensitizer . Additionally, the aggregation of the compound’s molecules, which triggers its AIE property, can be influenced by factors such as temperature, pH, and the presence of other molecules
Biochemical Analysis
Biochemical Properties
It has been used as a photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria
Cellular Effects
Furo[3,2-c]pyridin-3(2H)-one has shown potential for specific imaging and photodynamic ablation of Gram-positive bacteria This indicates that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridin-3(2H)-one typically involves cyclization reactions. One common method is the cyclization of appropriate aldehydes under Doebner’s conditions to form furopropenoic acids, which are then converted to the corresponding azides. These azides undergo cyclization upon heating to form furopyridones . Another method involves the use of Rh-catalyzed tandem reactions to construct the furo[3,2-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]pyridin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine hydrate and palladium on carbon (Pd/C) are used.
Substitution: Sodium ethoxide, propoxide, and isopropoxide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted furopyridines, such as 4-amino-2-(3-pyridyl)furo[3,2-c]pyridine and alkoxy derivatives .
Scientific Research Applications
Furo[3,2-c]pyridin-3(2H)-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Furo[3,2-c]pyridin-3(2H)-one can be compared with other similar compounds, such as:
Furo[2,3-c]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atom.
Furo[3,4-c]pyridine: Another isomer with a different arrangement of the furan and pyridine rings.
Furo[2,3-b]pyridine: This compound features a different fusion pattern of the rings.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it suitable for specific applications in materials science and medicinal chemistry .
Biological Activity
Furo[3,2-c]pyridin-3(2H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused ring system that includes a furan ring and a pyridine ring. This unique structure contributes to its distinct chemical reactivity and biological properties. The compound is often synthesized through cyclization reactions involving derivatives of nicotinonitrile.
Anticancer Properties
This compound and its derivatives have been studied for their antiproliferative effects against various cancer cell lines. Research indicates that certain derivatives exhibit significant cytotoxicity against human cancer cells, including:
- KYSE70 : Compounds such as 3b, 3e, 3f, and 4c showed notable anti-tumor activity at concentrations of 40 μg/mL.
- KYSE150 : Compounds 3e and 4c also demonstrated measurable activity at the same concentration .
The biological activity of this compound involves the inhibition of specific enzymes and modulation of receptor activities. Studies have shown that these compounds can interact with serotonin receptors (5-HT1 and 5-HT2) while exhibiting weak affinity for dopamine D2 receptors. This suggests a potential role in treating psychiatric disorders through antipsychotic mechanisms .
Antimicrobial Activity
In addition to anticancer properties, this compound derivatives have been evaluated for antimicrobial activity. A study found that specific compounds exhibited promising effects against various Gram-positive and Gram-negative bacterial strains. For example:
- Compound 5c : Showed activity against Micrococcus luteus.
- Compound 5g : Exhibited excellent activity against Bacillus subtilis, Escherichia coli, and moderate activity against Staphylococcus aureus and Candida albicans compared to standard antibiotics like Ciprofloxacin .
Synthesis Methods
The synthesis of this compound typically involves several methods, including:
- Cyclization of Nicotinonitrile Derivatives : This method is commonly used to form the core structure.
- Friedel–Crafts Acylation : Employed to create more complex derivatives by introducing various functional groups.
The following table summarizes some synthesis approaches and their yields:
Synthesis Method | Key Reagents | Yield (%) |
---|---|---|
Cyclization of Nicotinonitrile | Nicotinonitrile | Variable |
Friedel–Crafts Acylation | Acyl chlorides | Variable |
Case Studies
- Antiproliferative Effects : In a study published in 2024, novel furan-pyridine derivatives were synthesized and screened for anti-tumor activities on KYSE70 and KYSE150 cell lines using the MTT assay method. The results indicated significant cytotoxic effects for various compounds at specified concentrations .
- Antimicrobial Screening : Research conducted on furo[3,2-c]chromenes demonstrated potent antimicrobial activity against several pathogens. The study highlighted the effectiveness of specific derivatives in comparison to established antibiotics, suggesting a viable alternative for infection treatment .
Properties
IUPAC Name |
furo[3,2-c]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-4-10-7-1-2-8-3-5(6)7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOMUBDULVFFBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557281 | |
Record name | Furo[3,2-c]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119293-04-8 | |
Record name | Furo[3,2-c]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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